molecular formula C21H20N4O5 B2969767 methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate CAS No. 2034425-79-9

methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2969767
CAS No.: 2034425-79-9
M. Wt: 408.414
InChI Key: VESNYBMTAGKQHD-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate is a complex organic compound. Its intricate structure is characterized by a benzoate group bonded to a piperidine ring, which in turn is fused with a pyridopyrimidine moiety. Such compounds often find their roles in medicinal chemistry and pharmacological research, given their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate, one might start with the preparation of the core pyridopyrimidine structure. This can be achieved via a multi-step synthesis:

  • Formation of the pyridopyrimidine core: : Condensation of appropriate pyridine derivatives with urea or thiourea under heating, followed by cyclization reactions.

  • Piperidine ring formation: : Introduction of the piperidine moiety through nucleophilic substitution or addition reactions.

  • Benzoate ester formation: : Esterification reactions involving benzoic acid derivatives and methanol under acidic conditions.

Industrial Production Methods

While laboratory synthesis focuses on precision and yield, industrial production scales these processes for mass production:

  • Use of flow chemistry for continuous synthesis.

  • Catalytic methods to increase the efficiency and reduce waste.

  • Implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The pyridopyrimidine core can be subjected to oxidative conditions, potentially forming N-oxides.

  • Reduction: : Reduction reactions can modify functional groups, such as reducing keto groups to hydroxyl groups.

  • Substitution: : Electrophilic and nucleophilic substitutions at the benzoate moiety or within the pyridopyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides for nucleophilic substitutions, and strong acids or bases for electrophilic substitutions.

Major Products Formed

  • Oxidative products like N-oxides.

  • Reduced derivatives with altered functional groups.

  • Substituted analogs depending on the reactants used.

Scientific Research Applications

Methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate has several promising applications:

  • Chemistry: : As an intermediate in organic synthesis.

  • Biology: : Potential inhibitor or modulator in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, possibly targeting specific enzymes or receptors.

  • Industry: : Used in the development of new materials or as a chemical probe.

Mechanism of Action

The compound's mechanism of action depends on its interaction with biological targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways: : Could inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.

Comparison with Similar Compounds

Compared to other pyridopyrimidine derivatives:

  • Uniqueness: : The presence of both a benzoate and a piperidine ring can impart unique biological properties.

  • Similar Compounds: : Pyrido[2,3-d]pyrimidine analogs, piperidine derivatives, benzoate esters.

Each compound has distinct features based on its structure, leading to varied applications and mechanisms of action.

There you have it! A deep dive into the world of methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate. Quite a mouthful, but that's the beauty of organic chemistry.

Properties

IUPAC Name

methyl 2-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-30-20(28)15-6-3-2-5-14(15)18(26)24-11-8-13(9-12-24)25-19(27)16-7-4-10-22-17(16)23-21(25)29/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESNYBMTAGKQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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